molecular formula C9H15N B2738053 Cyclooctanecarbonitrile CAS No. 40636-30-4

Cyclooctanecarbonitrile

Cat. No. B2738053
CAS RN: 40636-30-4
M. Wt: 137.226
InChI Key: CDJYSGGMWWVQOJ-UHFFFAOYSA-N
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Description

Cyclooctanecarbonitrile is a chemical compound with the molecular formula C9H15N . It is related to cyclohexanecarbonitrile, which is a molecule that contains a total of 19 bonds. There are 8 non-H bonds, 1 multiple bond, 1 triple bond, 1 six-membered ring, and 1 nitrile (aliphatic) .


Molecular Structure Analysis

The molecular structure of Cyclooctanecarbonitrile is based on a cyclooctane backbone with a nitrile group attached . The exact structural details, including bond lengths and angles, would require computational chemistry methods or experimental techniques such as X-ray crystallography for determination.


Physical And Chemical Properties Analysis

The physical and chemical properties of Cyclooctanecarbonitrile would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Oxidation Reactions Catalyzed by Metal Compounds

Recent studies have shown that certain metal compounds can catalyze the oxidation of hydrocarbons including cyclooctane, leading to the production of various oxidized derivatives like cyclooctanol and cyclooctanone. These findings are crucial for understanding the chemical transformations of cyclooctanecarbonitrile and related compounds. For instance, Shul’pin et al. (2013) demonstrated the effectiveness of the triosmium dodecacarbonyl cluster in catalyzing oxidation reactions with high efficiency and selectivity, yielding valuable chemical products like cyclooctyl hydroperoxide (Shul’pin et al., 2013).

Applications in Aerobic Oxidation

Metal-organic frameworks have been found to be effective in catalyzing the aerobic oxidation of alkanes, including cyclooctane. This type of reaction is valuable for the selective production of alcohols and ketones from hydrocarbons. Dhakshinamoorthy et al. (2011) demonstrated that an Fe(BTC) metal-organic framework can promote the oxidation of cyclooctane with high selectivity, showing potential for industrial applications in the oxyfunctionalization of hydrocarbon feedstocks (Dhakshinamoorthy et al., 2011).

Photolytic Behavior and Synthesis Applications

The photolytic behavior of cyclooctanecarbonitrile derivatives, such as 1-fluorocycloocta-1,5-diene, offers insights into the synthesis of complex organic structures. Research by Cotsaris and Della (1980) provides evidence of successful photocyclization processes, which are pivotal in the synthesis of specialized organic compounds like 1-fluoro-tricyclo[3,3,0,02,6]octane (Cotsaris & Della, 1980).

Catalysis and Combustion Kinetics

The study of combustion kinetics of hydrocarbons like cyclooctane provides valuable insights for environmental applications, such as pollution control. Research by Banu et al. (2015) into the combustion kinetics of cyclooctane over a Pt/γ-alumina catalyst highlights the potential of these reactions in depollution applications, offering a deeper understanding of the interaction between hydrocarbons and catalysts in combustion processes (Banu et al., 2015).

properties

IUPAC Name

cyclooctanecarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c10-8-9-6-4-2-1-3-5-7-9/h9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJYSGGMWWVQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclooctanecarbonitrile

CAS RN

40636-30-4
Record name cyclooctanecarbonitrile
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Citations

For This Compound
11
Citations
JC Reisenbauer, BN Bhawal, N Jelmini… - … Process Research & …, 2022 - ACS Publications
Hydrocyanation reactions enable access to synthetically valuable nitriles from readily available alkene precursors. However, hydrocyanation reactions using hydrogen cyanide (HCN) …
Number of citations: 9 pubs.acs.org
T Hoshikawa, S Yoshioka, S Kamijo, M Inoue - Synthesis, 2013 - thieme-connect.com
A general and practical synthetic protocol for the direct transformation of unreactive C(sp 3 )–H bonds to C(sp 3 )–CN bonds has been developed. The homolytic cleavage of the C–H …
Number of citations: 64 www.thieme-connect.com
S Hayashi, A Hirao, A Imai, H Nakamura… - Journal of medicinal …, 2009 - ACS Publications
An endogenous heptadecapeptide, nociceptin/orphanin FQ (N/OFQ), and a G-protein-coupled receptor, N/OFQ peptide (NOP) receptor [or opioid-receptor-like-1 (ORL1) receptor], have …
Number of citations: 50 pubs.acs.org
Z Zheng - 1999 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the tract directly from the original or copy …
Number of citations: 0 search.proquest.com
NM Garrido, M Blanco, IF Cascón, D Díez… - Tetrahedron …, 2008 - Elsevier
A highly efficient asymmetric synthesis of (1S,2R)-2-aminocyclooctanecarboxylic acid has been completed. This asymmetric synthesis using cycloocta-1,5-diene as the starting material …
Number of citations: 11 www.sciencedirect.com
S OHTA, M YAMASHITA, K ARITA… - Chemical and …, 1995 - jstage.jst.go.jp
Cyclic ketone O-trimethylsilylcyanohydrins (2) were prepared and converted to various compounds: α-hydroxyketones (3), dehydroxylated ketones (4), α, β-unsaturated ketones (9), …
Number of citations: 14 www.jstage.jst.go.jp
M Galeotti, M Salamone, M Bietti - Chemical Society Reviews, 2022 - pubs.rsc.org
The direct functionalization of C(sp3)–H bonds represents one of the most investigated approaches to develop new synthetic methodology. Among the available strategies for …
Number of citations: 55 pubs.rsc.org
TJ Fazekas - 2021 - search.proquest.com
Site-specific aliphatic C–H functionalization is an enabling method in organic chemistry, with particularly powerful applications towards late-stage drug functionalization. Such …
Number of citations: 0 search.proquest.com
H Naeimi, A Karshenas - Polyhedron, 2013 - Elsevier
Epoxides undergo efficient ring opening with potassium cyanide in acetonitrile in the presence of metal Schiff base complexes as catalysts. This method was carried out under neutral …
Number of citations: 15 www.sciencedirect.com
Y Murata, K Satake - Synthetic Communications, 2008 - Taylor & Francis
Strecker reactions convenient for the preparation of piperidinyl acetonitrile compounds under aqueous conditions are described. The use of TsOH · H 2 O is the key to afford the desired …
Number of citations: 4 www.tandfonline.com

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